molecular formula C10H7Cl3N2O2 B1334657 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole CAS No. 263386-10-3

5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B1334657
CAS No.: 263386-10-3
M. Wt: 293.5 g/mol
InChI Key: DJCNKUFLGYKHED-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a (3,4-dichlorophenoxy)methyl group at position 3 (CAS: 104489-47-6) . Its molecular formula is C₁₁H₈Cl₃N₂O₂, with an exact mass of 291.9686 g/mol . The dichlorophenoxy moiety and chloromethyl group contribute to its lipophilicity and reactivity, making it a candidate for further derivatization in medicinal chemistry.

Properties

IUPAC Name

5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O2/c11-4-10-14-9(15-17-10)5-16-6-1-2-7(12)8(13)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCNKUFLGYKHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=NOC(=N2)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384056
Record name 5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263386-10-3
Record name 5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

  • IUPAC Name : this compound
  • CAS Number : 263386-10-3
  • Molecular Formula : C10H7Cl3N2O2
  • Molecular Weight : 293.54 g/mol
  • Physical Form : Solid
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of chloromethyl derivatives with dichlorophenoxy compounds under controlled conditions. Common methods include:

  • Reagents : Chloromethyl compounds and dichlorophenol.
  • Conditions : The reaction is usually conducted in solvents like dichloromethane at ambient temperatures.
  • Yield Optimization : Industrial processes may utilize continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens. The specific activity of this compound against bacteria and fungi needs further exploration; however, related oxadiazoles have demonstrated potency against drug-resistant strains of bacteria .

Anticancer Activity

Recent findings suggest that oxadiazole derivatives possess anticancer properties. A study highlighted the potential of similar compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of enzymes critical to cancer cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound APC-3 (Prostate)0.67EGFR Inhibition
Compound BHCT-116 (Colon)0.80Src Inhibition
Compound CACHN (Renal)0.87IL-6 Modulation

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways crucial for cell survival.
  • Cell Wall Disruption : The compound might disrupt the integrity of microbial cell walls or membranes.
  • Signal Transduction Interference : It could interfere with signal transduction pathways that regulate cell growth and proliferation.

Case Studies

  • Antiplasmodial Activity : A study on oxadiazoles indicated their potential as slow-action antiplasmodial agents against Plasmodium falciparum. Compounds similar to this compound exhibited selective activity with IC50 values below 40 nM against resistant strains .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the oxadiazole ring can enhance biological activity significantly. For example, varying substituents on the phenyl ring has been linked to increased potency against various cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Chemical Formula : C10H7Cl3N2O2
  • CAS Number : 263386-10-3

This oxadiazole derivative features a chloromethyl group and a dichlorophenoxy methyl moiety, contributing to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole as an anticancer agent. The oxadiazole scaffold is known for its high bioactivity and specificity in binding to biological targets. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of biological activities including:

  • Antitumor Activity : Various synthesized derivatives have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from the oxadiazole structure have been tested for their efficacy against leukemia and melanoma with promising results .
  • Mechanism of Action : The mechanism involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. Some derivatives have demonstrated selective inhibition of carbonic anhydrases associated with tumor growth .
CompoundCell Line TestedIC50 Value (µM)
Compound AHL-60 (Leukemia)17.33
Compound BUACC-62 (Melanoma)<10

Antimicrobial Properties

The compound has also been evaluated for antimicrobial properties. Studies indicate that certain 1,3,4-oxadiazole derivatives possess significant antibacterial and antifungal activities. This makes them potential candidates for developing new antibiotics or antifungal agents .

Agrochemical Applications

The unique structural features of this compound lend themselves to applications in agrochemicals. Specifically:

  • Pesticidal Activity : Research has shown that oxadiazole derivatives can act as effective pesticides. Their ability to disrupt biological processes in pests makes them suitable for agricultural applications .

Material Science Applications

In addition to biological applications, this compound is being explored in material science:

  • Polymer Chemistry : The incorporation of oxadiazole groups into polymers can enhance thermal stability and mechanical properties. These materials are being investigated for use in coatings and advanced materials .

Case Study 1: Anticancer Efficacy

A series of substituted 1,3,4-oxadiazol derivatives were synthesized and screened for anticancer activity against various human cancer cell lines. One notable compound demonstrated an IC50 value of 3.52 µM against HL-60 leukemia cells, indicating strong potential for further development as an anticancer drug .

Case Study 2: Pesticidal Activity

In a study assessing the pesticidal properties of oxadiazole derivatives, several compounds exhibited effective insecticidal activity against common agricultural pests. These findings suggest that such compounds could be developed into environmentally friendly pesticides .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key spectral data for structurally related 1,2,4-oxadiazoles:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Source
5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole (3,4-Dichlorophenoxy)methyl C₁₁H₈Cl₃N₂O₂ 291.97 Not reported
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl C₉H₇ClN₂O 194.62 δ 8.04 (d, J = 7.8 Hz, 2H), 4.75 (s, 2H)
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) 4-Methylphenyl (p-tolyl) C₁₀H₉ClN₂O 208.65 Similar to 6a, with additional methyl signal
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole 3-Trifluoromethylphenyl C₁₀H₆ClF₃N₂O 262.61 Not reported
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 4-Chlorophenyl C₉H₆Cl₂N₂O 229.06 Not reported
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Pyridazin-3-yl C₇H₅ClN₄O 196.60 Not reported

Key Observations :

  • Reactivity : The chloromethyl group in all compounds enables nucleophilic substitution reactions, facilitating the synthesis of derivatives (e.g., coupling with amines or thiols) .
MAO-B Inhibition

The compound 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (structurally distinct but shares a dichlorophenyl group) inhibits MAO-B with an IC₅₀ = 0.036 μM, suggesting that dichlorinated aromatic groups enhance MAO-B selectivity . Although the main compound lacks indole substitution, its dichlorophenoxy group may confer similar bioactivity, warranting further testing.

Cytotoxicity and Antimicrobial Activity
  • Ahsan (2018) reported that [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazoles exhibit cytotoxicity against cancer cell lines .
  • Kanthiah et al. (2011) demonstrated antimicrobial activity in 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thiones .

The main compound’s dichlorophenoxy group may align with these trends, though direct evidence is lacking.

Q & A

Q. What synthetic routes are available for preparing 5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting a substituted amidoxime intermediate with a chloroacetyl derivative. For example:

Prepare 3,4-dichlorophenoxy acetamidoxime by reacting 3,4-dichlorophenoxy acetonitrile with hydroxylamine.

Cyclize the amidoxime with a chloromethylating agent (e.g., chloroacetyl chloride) under reflux in a polar aprotic solvent (e.g., DMF or THF).

Purify the product via column chromatography or recrystallization.
Characterization is confirmed using NMR, IR, and mass spectrometry (e.g., δ~4.75 ppm for chloromethyl protons in 1H^1H NMR) .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H^1H and 13C^{13}C NMR : Identify protons (e.g., chloromethyl group at δ~4.7–4.8 ppm) and carbons in the oxadiazole ring (~165–170 ppm for C=N).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 335.92 for C10_{10}H7_7Cl3_3N2_2O2_2).
  • Elemental Analysis : Validate C, H, N, Cl content (±0.4% deviation).
  • IR Spectroscopy : Detect C-Cl (~550–750 cm1^{-1}) and oxadiazole ring vibrations (~950–1250 cm1^{-1}) .

Q. What physicochemical properties are critical for handling this compound?

  • Methodological Answer : Key properties include:
PropertyValue/PredictionMethod
Molecular Weight335.51 g/molCalculated from formula
Density1.50 g/cm³Computational prediction
Boiling Point384.7±52.0 °CPredicted via QSPR models
  • Handling : Store at 2–8°C in inert atmospheres (Ar/N2_2) due to hydrolytic sensitivity of the chloromethyl group. Use glove boxes for air-sensitive reactions .

Advanced Research Questions

Q. How can the chloromethyl group be functionalized for structure-activity relationship (SAR) studies?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution. Examples:
  • Cyanomethyl derivatives : React with KCN in DMSO at 80°C to replace Cl with CN .
  • Amine derivatives : Use NaN3_3 followed by Staudinger reaction to introduce -NH2_2.
    Monitor reactions via TLC and confirm functionalization by 1H^1H NMR (disappearance of δ~4.7 ppm peak) and LC-MS .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., anticancer or enzyme inhibition)?

  • Methodological Answer : Design assays based on target pathways:
  • Apoptosis Induction : Use T47D breast cancer cells with flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • MAO Inhibition : Test against recombinant human MAO-A/B using kynuramine as a substrate; measure fluorescence at 360/450 nm .
  • Dose-Response Curves : Calculate IC50_{50} values with GraphPad Prism using non-linear regression .

Q. How do structural modifications (e.g., substituents on the aryl group) affect bioactivity?

  • Methodological Answer : Perform systematic SAR by synthesizing analogs with:
  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to enhance electrophilicity.
  • Bulkier substituents (e.g., 3,4-di-OCH3_3) to study steric effects.
    Compare activities in cytotoxicity assays (e.g., MX-1 tumor models) and use molecular docking (AutoDock Vina) to predict binding to targets like TIP47 or MAP kinase .

Q. How can contradictory data between studies (e.g., variable IC50_{50}50​ values) be resolved?

  • Methodological Answer : Address contradictions by:

Replicating assays under standardized conditions (e.g., same cell line passage number, serum concentration).

Purity Verification : Use HPLC (>95% purity) and elemental analysis.

Mechanistic Profiling : Compare target engagement (e.g., Western blot for apoptosis markers) across studies .

Q. What strategies are used to assess metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS.
  • Plasma Stability : Measure degradation in rat plasma at 37°C over 24 hours.
  • LogP Determination : Use shake-flask method or HPLC retention time to predict bioavailability .

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